molecular formula C18H26N2O3 B14741988 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine CAS No. 5455-91-4

4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine

Katalognummer: B14741988
CAS-Nummer: 5455-91-4
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: VXZFZOFWTCDDNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine is a complex organic compound that features a morpholine ring substituted with an acetyl group and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine typically involves the reaction of morpholine with acetyl chloride and phenylethyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

    Morpholine: A simpler analog without the acetyl and phenylethyl substitutions.

    Phenylethylamine: Lacks the morpholine ring but shares the phenylethyl group.

    Acetylmorpholine: Contains the morpholine and acetyl groups but lacks the phenylethyl moiety.

Uniqueness: 4-(2-Acetyl-2-morpholino-1-phenylethyl)morpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the simpler analogs.

Eigenschaften

CAS-Nummer

5455-91-4

Molekularformel

C18H26N2O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

3,4-dimorpholin-4-yl-4-phenylbutan-2-one

InChI

InChI=1S/C18H26N2O3/c1-15(21)17(19-7-11-22-12-8-19)18(16-5-3-2-4-6-16)20-9-13-23-14-10-20/h2-6,17-18H,7-14H2,1H3

InChI-Schlüssel

VXZFZOFWTCDDNB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(C1=CC=CC=C1)N2CCOCC2)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.